Mannosylhydrazine

Description

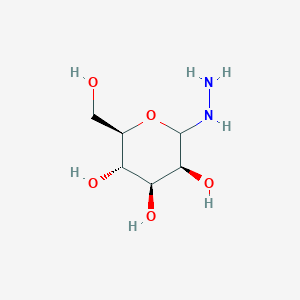

Structure

3D Structure

Properties

CAS No. |

123723-77-3 |

|---|---|

Molecular Formula |

C6H14N2O5 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-2-hydrazinyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H14N2O5/c7-8-6-5(12)4(11)3(10)2(1-9)13-6/h2-6,8-12H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |

InChI Key |

QDCGKSGKHZOMKB-QTVWNMPRSA-N |

SMILES |

C(C1C(C(C(C(O1)NN)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)NN)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NN)O)O)O)O |

Synonyms |

mannosylhydrazine |

Origin of Product |

United States |

An In-depth Technical Guide to Mannosyl-Hydrazine Derivatives

Introduction

The term "mannosylhydrazine" does not refer to a standard, well-documented compound in chemical literature. However, it aptly describes a class of molecules known as mannose-hydrazine derivatives or glycosyl hydrazines, where a mannose sugar moiety is attached to a hydrazine or hydrazide backbone. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential therapeutic properties, including antifungal and antitumor activities. This guide provides a comprehensive overview of the synthesis, biological activity, and proposed mechanisms of action of mannosyl-hydrazine derivatives, with a focus on N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazides, a well-studied subclass.

Chemical Properties and Synthesis

Mannosyl-hydrazine derivatives are typically synthesized through the condensation reaction between a hydrazide and a monosaccharide, in this case, D-mannose. The resulting glycosylhydrazide can exist in equilibrium between a cyclic glycosylamine form and an acyclic Schiff base form.

Experimental Protocol: Synthesis of N-mannosyl-N′-(5-(4′-chlorophenyl)-2-furoyl)hydrazide

This protocol is based on the synthesis of N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives.

Materials:

-

5-(4′-chlorophenyl)-2-furoyl hydrazide

-

D-mannose

-

Ethanol

Procedure:

-

Equimolar amounts of 5-(4′-chlorophenyl)-2-furoyl hydrazide and D-mannose are dissolved in ethanol.

-

The mixture is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

Structural Elucidation:

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For N-mannosyl-N′-(5-(4′-chlorophenyl)-2-furoyl)hydrazide, 1H NMR spectroscopy is used to determine the anomeric configuration and the presence of cyclic or acyclic isomers. In the case of the D-mannose derivative, it has been shown to exist predominantly in the acyclic Schiff base form.[1]

Synthesis Workflow Diagram

References

Synthesis and Application of Mannosylhydrazine for Glycan Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mannosylhydrazine and its application as a derivatization agent for the analysis of glycans. The information is intended for researchers, scientists, and professionals in the field of drug development who are engaged in glycomic studies. This document details the chemical synthesis, presents quantitative data in a structured format, and offers experimental protocols for the labeling and analysis of glycans.

Introduction to Glycan Analysis and Derivatization

Glycans, complex carbohydrates attached to proteins and lipids, play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Consequently, the detailed structural and quantitative analysis of glycans is paramount in biomedical research and the development of therapeutic glycoproteins. A common challenge in glycan analysis by techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) is their low ionization efficiency and lack of a chromophore for UV detection. Chemical derivatization of the reducing end of a glycan with a labeling agent can significantly enhance detection sensitivity. Mannosylhydrazine, a hydrazine derivative of mannose, serves as a valuable tool for this purpose.

Synthesis of Mannosylhydrazine

The synthesis of mannosylhydrazine involves the formation of a hydrazone from D-mannose and a hydrazine derivative. While a direct, one-step synthesis protocol from D-mannose and hydrazine hydrate is not extensively documented in readily available literature, the fundamental reaction is based on the condensation of the aldehyde group of the open-chain form of mannose with the amino group of hydrazine.

A related and well-documented reaction is the formation of hydrazones from sugars and substituted hydrazines, such as phenylhydrazine. The principles of this reaction can be adapted for the synthesis of mannosylhydrazine.

General Reaction Principle

D-mannose, in its open-chain form, possesses a reactive aldehyde group at the C1 position. This aldehyde reacts with the nucleophilic amino group of hydrazine in a condensation reaction to form a hydrazone, with the elimination of a water molecule.

General Reaction Scheme:

Due to the lack of a specific protocol for the direct synthesis of mannosylhydrazine, a generalized procedure based on hydrazone formation is provided below. Researchers should optimize the reaction conditions for their specific needs.

Experimental Protocol: Synthesis of D-Mannose Hydrazone (General Procedure)

Materials:

-

D-Mannose

-

Hydrazine hydrate or Hydrazine dihydrochloride

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (as catalyst, optional)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve D-mannose in a minimal amount of hot anhydrous ethanol or methanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydrazine hydrate or hydrazine dihydrochloride in anhydrous ethanol. An equimolar amount or a slight excess of hydrazine is typically used.

-

Slowly add the hydrazine solution to the D-mannose solution with constant stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The mannose hydrazone may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified mannosylhydrazine product under vacuum.

-

Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Application of Mannosylhydrazine in Glycan Analysis

Mannosylhydrazine can be used as a labeling reagent to derivatize glycans at their reducing end. This is particularly useful for glycans that have been released from glycoproteins, for example, by enzymatic digestion with PNGase F. The hydrazine moiety of mannosylhydrazine reacts with the aldehyde group of the released glycan to form a stable hydrazone linkage.

Workflow for Glycan Analysis using Mannosylhydrazine Labeling

The overall workflow for analyzing N-glycans from a glycoprotein sample using mannosylhydrazine labeling is depicted below.

Experimental Protocol: Glycan Labeling with Mannosylhydrazine

Materials:

-

Released glycan sample (dried)

-

Mannosylhydrazine

-

Labeling solution (e.g., dimethyl sulfoxide (DMSO) and acetic acid)

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Solid-phase extraction (SPE) cartridges (e.g., HILIC) for purification

Procedure:

-

To the dried glycan sample, add a solution of mannosylhydrazine in the labeling solution. The molar excess of the labeling reagent over the glycan should be optimized but is typically in the range of 10-50 fold.

-

Add the reducing agent to the mixture.

-

Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 1-2 hours).

-

After incubation, cool the reaction mixture to room temperature.

-

Purify the labeled glycans from excess reagent and other reaction components using a suitable SPE protocol. HILIC-SPE is a common choice for this purpose.

-

Elute the labeled glycans from the SPE cartridge.

-

Dry the purified, labeled glycan sample and reconstitute it in a suitable solvent for LC-MS or HPLC analysis.

Data Presentation: Quantitative Comparison of Glycan Labeling Reagents

| Labeling Reagent | Principle | Detection Method | Relative MS Signal Enhancement (Neutral Glycans) | Remarks |

| 2-Aminobenzamide (2-AB) | Reductive Amination | Fluorescence, MS | Moderate | Well-established method, good for quantification with fluorescence. |

| Procainamide (ProA) | Reductive Amination | Fluorescence, MS | High | Provides good MS signal and fragmentation for structural analysis. |

| RapiFluor-MS (RFMS) | Rapid Tagging | Fluorescence, MS | Very High | Offers rapid labeling and high sensitivity in MS. |

| Permethylation | Chemical Derivatization | MS | High (especially for sialylated glycans) | Stabilizes sialic acids and improves ionization, but can be laborious. |

| Mannosylhydrazine | Hydrazone Formation | MS | To be determined | Potentially offers a simple labeling strategy. |

Conclusion

Mannosylhydrazine presents a potentially valuable tool for the derivatization of glycans in glycomic workflows. Its synthesis, based on the formation of a hydrazone from D-mannose, is chemically straightforward. The resulting labeled glycans are amenable to analysis by mass spectrometry and HPLC, with the expectation of enhanced detection sensitivity. This guide provides a foundational understanding of the synthesis and application of mannosylhydrazine. It is crucial for researchers to optimize the described protocols for their specific analytical needs and to perform a thorough characterization of the synthesized reagent and its performance in glycan analysis. Further studies are warranted to quantitatively benchmark mannosylhydrazine against other established labeling reagents.

The Advent of Mannosylhydrazine: A Glycosidic Journey in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Scientific Importance of Mannosylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the scientific narrative of mannosylhydrazine, a fascinating molecule at the intersection of carbohydrate chemistry and medicinal research. While not marked by a singular "eureka" moment, its emergence is a testament to the systematic exploration of glycosylhydrazides—a class of compounds with burgeoning potential in antifungal and antitumor applications. This guide will illuminate the synthesis, key experimental findings, and the biological significance of mannosylhydrazine and its derivatives, providing a comprehensive resource for professionals in the field.

Discovery and History: An Evolution of Glycoconjugate Chemistry

The story of mannosylhydrazine is intrinsically linked to the broader history of hydrazines and carbohydrate chemistry. Hydrazines, first synthesized in the late 19th century, have long been recognized for their reactive nature and diverse biological activities, from tuberculostatic to antidepressant effects[1][2]. The strategic combination of these reactive hydrazine moieties with sugars—fundamental building blocks of life—gave rise to the class of compounds known as glycosylhydrazides.

The "discovery" of mannosylhydrazine, therefore, was not a discrete event but rather a logical and anticipated step in the exploration of this chemical space. Early 21st-century research into novel bioactive compounds saw a surge in the synthesis of various glycosylhydrazide derivatives. Scientists hypothesized that attaching a sugar moiety, like mannose, to a hydrazide or hydrazone scaffold could enhance water solubility and modulate the biological activity of the parent molecule[3]. This led to the systematic synthesis of a variety of sugar-hydrazide conjugates, including those derived from glucose, galactose, and, of course, mannose. These explorations have solidified the importance of glycosylhydrazides as a promising avenue for the development of new therapeutic agents[1].

Physicochemical Properties and Characterization

While specific physicochemical data for unsubstituted mannosylhydrazine is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of glycosylhydrazides. These compounds typically exist as stable crystalline solids with good solubility in polar solvents like water and alcohols. Characterization is primarily achieved through standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the anomeric configuration of the mannose ring and the presence of the hydrazine linkage. In solution, glycosylhydrazides can exist as a mixture of cyclic (pyranose) and acyclic (hydrazone) tautomers, which can be distinguished by their unique NMR signals[4].

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the successful conjugation of mannose and the hydrazide moiety.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for O-H, N-H, and C=N (in the case of hydrazones) functional groups.

Synthesis of a Mannosylhydrazine Derivative: A Detailed Protocol

The synthesis of mannosylhydrazine derivatives is typically achieved through a straightforward condensation reaction. The following protocol is adapted from the work of Cui et al. (2014) for the synthesis of N-mannosyl-N′-(5-(4-chlorophenyl)-2-furoyl)hydrazide[4].

Experimental Protocol: Synthesis of a Mannosylhydrazine Derivative

Materials:

-

D-Mannose

-

5-(4-chlorophenyl)-2-furoyl hydrazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

A solution of 5-(4-chlorophenyl)-2-furoyl hydrazide (10 mmol) in ethanol (50 mL) is prepared.

-

To this solution, D-mannose (10 mmol) is added.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Caption: Synthetic workflow for a mannosylhydrazine derivative.

Biological Activities and Potential Applications

The primary interest in mannosylhydrazine and its derivatives lies in their potential as therapeutic agents, particularly in the realms of antifungal and antitumor applications.

Antifungal Activity

Several studies have demonstrated the antifungal properties of glycosylhydrazide derivatives. The mannose-containing derivative synthesized by Cui et al. (2014), for instance, exhibited significant activity against various fungal strains.

Table 1: Antifungal Activity of a Mannosylhydrazine Derivative (Compound III-3)

| Fungal Strain | Inhibition Rate at 50 µg/mL (%) |

| Phytophthora infestans | 75.3 |

| Alternaria alternata | 68.4 |

| Botrytis cinerea | 55.2 |

| Gibberella zeae | 45.1 |

| Fusarium oxysporum | 35.7 |

Data extracted from Cui et al. (2014)[4]

The proposed mechanism of antifungal action for some hydrazone derivatives involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Some acylhydrazones have also been shown to target the synthesis of fungal sphingolipids.

Caption: Proposed antifungal mechanism of action for hydrazone derivatives.

Antitumor Activity

While the antitumor activity of the broader class of hydrazones is well-documented, specific data for mannosylhydrazine derivatives is less abundant. However, the introduction of a sugar moiety can influence the uptake of these compounds by cancer cells, potentially through glucose transporters. The general mechanism of action for some antitumor hydrazones involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Further research is warranted to fully elucidate the anticancer potential of mannosylhydrazine and its analogues.

Future Directions and Conclusion

Mannosylhydrazine and the wider class of glycosylhydrazides represent a promising frontier in medicinal chemistry. The straightforward synthesis, coupled with the potential for diverse biological activities, makes these compounds attractive candidates for further drug development. Future research should focus on:

-

The synthesis and screening of a broader library of mannosylhydrazine derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

Evaluation of their efficacy and safety in preclinical animal models.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]

- 3. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Hydrazone Derivatives in Drug Development: A Focus on Glycosylation for Targeted Delivery

A Note to the Reader: Comprehensive scientific literature specifically detailing the synthesis, biological activity, and signaling pathways of "mannosylhydrazine derivatives" as a distinct class is limited in the public domain. Therefore, this guide provides an in-depth overview of the broader, yet highly relevant, field of hydrazone derivatives in drug development. It incorporates the established principle of using mannose as a targeting moiety, a strategy that can be applied to hydrazone-linked therapeutics to create targeted drug delivery systems.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. Their unique chemical properties have positioned them as a crucial scaffold in medicinal chemistry.[1][2] Hydrazone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[3]

A particularly significant application of hydrazone chemistry is in the development of targeted drug delivery systems, most notably in antibody-drug conjugates (ADCs). The hydrazone linkage can serve as a cleavable linker, designed to be stable in the bloodstream's neutral pH but to hydrolyze and release a cytotoxic payload in the acidic environment of tumor cells' endosomes and lysosomes.[4][]

This guide explores the synthesis, biological activity, and application of hydrazone derivatives in drug development, with a special focus on the potential for using glycosylation—specifically with mannose—to achieve targeted delivery to specific cell types, such as cancer cells that overexpress mannose receptors.

Synthesis and Experimental Protocols

The synthesis of hydrazone derivatives is typically a straightforward process involving the condensation of a hydrazide with an aldehyde or a ketone.

General Experimental Protocol for the Synthesis of N-Acylhydrazones

This protocol describes a general method for the synthesis of N-acylhydrazones from a hydrazide and an aromatic aldehyde.

-

Dissolution of Reactants: The hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Addition of Aldehyde: The substituted aromatic aldehyde (1 equivalent) is added to the solution.

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate, the N-acylhydrazone, is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the final, pure compound.[6]

-

Characterization: The structure of the synthesized hydrazone is confirmed using spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[6]

Biological Activity of Hydrazone Derivatives

Hydrazone derivatives have been extensively studied for their potential as therapeutic agents. The tables below summarize quantitative data for representative, non-mannosylated hydrazone compounds, illustrating their potent biological activities.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Phenylhydrazone Derivatives

| Compound | Target | IC50 (µM) |

| 2a | hMAO-A | 0.342 |

| 2b | hMAO-A | 0.028 |

| Data sourced from a study on newly synthesized 1-substituted-2-phenylhydrazone derivatives as inhibitors of human MAO enzymes.[4] |

Table 2: Antimycobacterial Activity of Isonicotinoylhydrazones

| Compound | Target Organism | Activity (µg/mL) |

| 35 | M. tuberculosis H37Rv | Moderate |

| 50h | M. tuberculosis H37Rv ATCC 27294 | 1 |

| 50h | Clinical Isolates (sensitive) | 0.25-0.5 |

| 50h | Clinical Isolates (resistant) | 2-4 |

| Data from a review on the biological activities of hydrazone derivatives, showing activity against Mycobacterium tuberculosis.[1] |

Hydrazone Linkers in Targeted Drug Delivery

The development of cleavable linkers is a cornerstone of modern targeted therapies like ADCs. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and its associated toxicity, yet efficiently cleave to release the potent payload once the therapeutic agent has reached its target.[][7]

Hydrazone linkers are a prominent class of pH-sensitive linkers. The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[7] This linkage is relatively stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[4]

Workflow for Antibody-Drug Conjugate (ADC) with a Hydrazone Linker

The following diagram illustrates the general mechanism of action for an ADC employing a hydrazone linker.

Caption: Workflow of an ADC with a pH-sensitive hydrazone linker.

The Role of Mannose in Targeted Delivery

Glycosylation, the attachment of sugar moieties, is a powerful strategy for enhancing the specificity of drug delivery. Mannose, a simple sugar, can be used to target the mannose receptor (CD206), which is overexpressed on the surface of various cancer cells (e.g., breast, prostate, and colon cancers) and certain immune cells like macrophages. By conjugating a mannose derivative to a drug or a drug-linker system, the therapeutic can be directed specifically to these cells, increasing its efficacy and reducing off-target effects.

While direct, extensive literature on "mannosylhydrazine" linkers is scarce, the principle of combining a mannose targeting moiety with a hydrazone-linked drug is a logical and promising strategy in drug development.

Mechanism of Hydrazone Cleavage and Drug Release

The cleavage of the hydrazone bond is an acid-catalyzed hydrolysis reaction. The lower pH in the endosomal and lysosomal compartments provides the necessary acidic environment to protonate the nitrogen atom of the hydrazone, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond and the release of the drug.

Diagram of Acid-Catalyzed Hydrazone Hydrolysis

The following diagram illustrates the chemical mechanism of hydrazone cleavage in an acidic environment.

Caption: Mechanism of hydrazone linker cleavage in an acidic environment.

Conclusion

Hydrazone derivatives are a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Their application as pH-sensitive cleavable linkers in targeted drug delivery systems is particularly noteworthy, enabling the selective release of potent drugs within the acidic microenvironment of target cells. The integration of targeting moieties, such as mannose, with hydrazone-based drug conjugates represents a promising strategy for enhancing therapeutic specificity and efficacy. Further research into the synthesis and biological evaluation of glycosylated hydrazone derivatives is warranted to fully explore their potential in creating the next generation of targeted medicines.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iscientific.org [iscientific.org]

- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Principles of Mannosylhydrazine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles governing the reactivity of mannosylhydrazine. Mannosylhydrazine is a valuable tool in chemical biology and drug development, primarily utilized for the chemoselective ligation to carbonyl-containing molecules such as proteins, peptides, and small molecules. This document details its synthesis, reactivity, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of Mannosylhydrazine Reactivity

Mannosylhydrazine's utility stems from the nucleophilic character of the hydrazine moiety, which readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation due to its high selectivity and biocompatibility.

1.1. The Nucleophilic Nature of Hydrazine

The reactivity of the hydrazine group (-NH-NH₂) is enhanced by the "alpha effect," where the presence of a lone pair of electrons on the adjacent nitrogen atom increases the nucleophilicity of the reacting nitrogen. This makes hydrazine a more potent nucleophile than a simple amine of similar basicity.

1.2. Hydrazone Formation: A Reversible Condensation

The reaction between mannosylhydrazine and a carbonyl compound proceeds through a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is generally reversible and its rate is pH-dependent. At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate.[1][2] Acid catalysis can accelerate this step, but at very low pH, the hydrazine can be protonated, reducing its nucleophilicity and slowing the initial attack.[3]

Synthesis of Mannosylhydrazine

While specific literature on the direct, large-scale synthesis of mannosylhydrazine is not abundant, a general and straightforward single-step method for producing glycosylhydrazides from unprotected sugars has been described.[4] This method can be adapted for the synthesis of mannosylhydrazine.

Conceptual Synthesis Pathway:

The synthesis involves the direct reaction of D-mannose with an excess of hydrazine hydrate. The reaction is typically performed in a suitable solvent, and the product can be purified by crystallization or chromatography.

Caption: Conceptual workflow for the synthesis of mannosylhydrazine from D-mannose.

Quantitative Data on Hydrazine Reactivity

Table 1: Second-Order Rate Constants for Hydrazone Formation with Various Hydrazines

| Hydrazine Derivative | Carbonyl Substrate | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylhydrazine | Benzaldehyde | 7.4 | 0.13 | [2] |

| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | 1.13 | [2] |

| Hydrazine | Propanal (gas phase) | N/A | ~1 x 10⁻⁹ (cm³ molecule⁻¹ s⁻¹) | [5] |

Note: The data presented are for comparative purposes to illustrate the range of reactivity among different hydrazines. The reactivity of mannosylhydrazine is expected to be influenced by the steric and electronic effects of the mannose moiety.

Experimental Protocols

4.1. General Protocol for the Synthesis of a Glycosyl Hydrazide (Adapted for Mannosylhydrazine)

This protocol is based on the general method described for the synthesis of glycosylhydrazides.[4]

-

Dissolution: Dissolve D-mannose in a minimal amount of a suitable solvent (e.g., a mixture of water and ethanol).

-

Reaction: Add a large excess of hydrazine hydrate to the solution.

-

Heating: Gently heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the excess hydrazine and solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography.

-

Characterization: Confirm the identity and purity of the synthesized mannosylhydrazine using techniques such as NMR spectroscopy and mass spectrometry.

4.2. General Protocol for Bioconjugation of Mannosylhydrazine to a Carbonyl-Containing Protein

This protocol provides a general workflow for the labeling of a protein that has been engineered or modified to contain an aldehyde or ketone group.

Caption: General experimental workflow for protein bioconjugation with mannosylhydrazine.

-

Buffer Exchange: Ensure the carbonyl-containing protein is in a suitable reaction buffer, typically a phosphate or acetate buffer at a pH between 5.5 and 7.4.

-

Reagent Preparation: Prepare a stock solution of mannosylhydrazine in the same buffer.

-

Reaction: Add a molar excess (e.g., 10- to 100-fold) of mannosylhydrazine to the protein solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a period ranging from a few hours to overnight.

-

Purification: Remove the excess unreacted mannosylhydrazine and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or specific binding assays if an antibody against the mannose moiety is available.

Signaling Pathways and Logical Relationships

At present, there is no direct evidence in the reviewed literature to suggest that mannosylhydrazine itself is involved in specific intracellular signaling pathways. Its primary role is as a synthetic tool for chemical biology and drug delivery, where the mannose moiety can be used for targeting specific mannose receptors on the surface of cells, such as macrophages and dendritic cells.

Targeting Logic:

The mannose receptor (CD206) is a C-type lectin receptor that recognizes terminal mannose residues on glycans. By conjugating a therapeutic or imaging agent to mannosylhydrazine and then to a carrier, this system can be used to target cells expressing the mannose receptor.

Caption: Logical diagram of mannose receptor-mediated targeting using a mannosylhydrazine conjugate.

Conclusion

Mannosylhydrazine is a powerful reagent for the chemoselective modification of carbonyl-containing molecules. Its reactivity is governed by the nucleophilic nature of the hydrazine group and the principles of hydrazone formation. While specific quantitative data for mannosylhydrazine remains an area for further investigation, the general principles of hydrazine chemistry provide a solid foundation for its application in bioconjugation, drug delivery, and glycan analysis. The ability to synthesize glycosylhydrazides from unprotected sugars opens up opportunities for the creation of a wide range of well-defined glycoconjugates for research and therapeutic purposes.

References

- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A single-step method for the production of sugar hydrazides: intermediates for the chemoselective preparation of glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethylhydrazine (MMH): A Technical Guide to Safe Handling and Emergency Procedures

Disclaimer: The following guide provides safety and handling information for monomethylhydrazine (MMH). The term "mannosylhydrazine" did not yield specific safety data in a comprehensive search. This guide is provided under the assumption that the user is interested in the safety protocols for a hydrazine-based compound, for which MMH serves as a well-documented example. Researchers and professionals working with any specific chemical, including any mannose-hydrazine derivatives, must consult the specific Safety Data Sheet (SDS) and relevant literature for that exact compound. The information below is not a substitute for a compound-specific risk assessment.

Executive Summary

Monomethylhydrazine (MMH) is a volatile and highly toxic chemical with extensive applications, notably as a rocket propellant. Its high reactivity and toxicity necessitate stringent safety and handling protocols to minimize exposure risks to researchers, scientists, and drug development professionals. This guide provides an in-depth overview of MMH's hazards, exposure limits, handling procedures, and emergency responses, based on available safety data.

Hazard Identification and Classification

MMH is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor. Acute exposure can be fatal if inhaled and is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may provoke an allergic skin reaction. Furthermore, MMH is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H330: Fatal if inhaled.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Quantitative Toxicity Data

The toxicity of MMH has been evaluated in various animal models. The following tables summarize the key quantitative data on its acute toxicity.

| Toxicity Data | Value | Species | Route | Reference |

| LD50 | 15 mg/kg | Cat | Intraperitoneal | |

| CD50 | 7 mg/kg | Cat | Intraperitoneal | |

| Acute Toxicity Estimate | 403.08 mg/kg | Not Specified | Oral |

| 1-Hour LC50 Values | Concentration (ppm) | Species | Reference |

| 162 | Rhesus Monkeys | ||

| 82 | Squirrel Monkeys | ||

| 96 | Beagle Dogs | ||

| 244 | Rats | ||

| 122 | Mice | ||

| 991 | Hamsters |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity and reactivity of MMH, all work should be conducted in a designated area with appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Ventilation: Work with MMH must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a high risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If working outside of a fume hood or in case of ventilation failure, a self-contained breathing apparatus (SCBA) is required.

General Handling Procedures

-

Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Have emergency contact numbers readily available.

-

Dispensing: When transferring MMH, use a syringe or a cannula technique to minimize exposure to air.

-

Spills: In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of all MMH-contaminated waste as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated labware, PPE, and absorbent materials.

Storage and Incompatibility

-

Storage Conditions: Store MMH in a cool, dry, well-ventilated area, away from sources of ignition. The recommended storage temperature is between 10°C and 25°C. Keep containers tightly closed.

-

Incompatible Materials: MMH is incompatible with strong oxidizing agents (e.g., hydrogen peroxide, nitrogen tetroxide), which can lead to spontaneous ignition. It is also incompatible with acids and metals.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Safety Protocols

The following diagrams illustrate key workflows and logical relationships for the safe handling of monomethylhydrazine.

Caption: Experimental Workflow for Handling Monomethylhydrazine.

Caption: Spill Response Decision Tree.

Caption: First Aid Procedures for MMH Exposure.

The Chemistry of Mannosylhydrazine: A Foundational Guide for Researchers

Introduction

Mannosylhydrazine is a hydrazine derivative of mannose, a sugar monomer crucial in various biological processes, including protein glycosylation. The chemistry of mannosylhydrazine and other glycosylhydrazines is fundamental to the field of glycobiology and plays a significant role in the analysis of glycoproteins and the development of novel bioconjugation techniques and therapeutics. This technical guide provides an in-depth overview of the core principles of mannosylhydrazine chemistry, focusing on its synthesis, reactivity, and the experimental protocols for its preparation and use. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, proteomics, and medicinal chemistry.

Synthesis of Mannosylhydrazine

The primary method for the synthesis of mannosylhydrazine is through the hydrazinolysis of mannose-containing polysaccharides (mannans) or glycoproteins. Hydrazinolysis is a chemical process that uses hydrazine (N₂H₄) to cleave amide bonds. In the context of glycoproteins, this reaction is widely used to release N-linked and O-linked glycans from the peptide backbone.

The reaction proceeds by the nucleophilic attack of hydrazine on the carbonyl carbon of the amide linkage between the anomeric carbon of the sugar (in this case, mannose) and the side chain of an asparagine residue (for N-linked glycans). This results in the formation of a glycosylhydrazine and the corresponding peptide with an amino group where the glycan was attached.

A key advantage of hydrazinolysis is its ability to release glycans with a free reducing terminus in the form of a hydrazide, which can then be used for further derivatization or analysis.[1][2] The yield of released glycans can be very high, often exceeding 98% under optimized conditions that minimize degradation.[1]

Reaction Mechanism: Hydrazinolysis of a Mannosidic Linkage

The diagram below illustrates the general mechanism for the release of a mannosylglycan from a glycoprotein via hydrazinolysis.

Caption: General workflow for the synthesis of mannosylhydrazine via hydrazinolysis.

Chemical Reactivity of Mannosylhydrazine

The chemical reactivity of mannosylhydrazine is dominated by the nucleophilicity of the hydrazine moiety and the inherent chemistry of the mannose sugar. The most significant reaction is the formation of hydrazones with aldehydes and ketones.

Mannose, like other aldoses, exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form. The free aldehyde in the open-chain form readily reacts with the terminal amino group of mannosylhydrazine (or any hydrazine derivative) to form a stable hydrazone linkage (a C=N double bond). This reaction is a cornerstone of many bioconjugation strategies.

Reaction Mechanism: Hydrazone Formation

The following diagram illustrates the reaction between the open-chain aldehyde form of mannose and a generic hydrazine to form a mannosylhydrazone.

Caption: Reaction of open-chain mannose with a hydrazine to form a hydrazone.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of mannosylhydrazine. The following are adapted from established methods for the release of N-glycans from glycoproteins.[3][4][5]

Protocol 1: Hydrazinolysis using Hydrazine Monohydrate

This protocol is a safer alternative to using anhydrous hydrazine.

Materials:

-

Lyophilized glycoprotein or mannan (e.g., 2 mg)

-

Hydrazine monohydrate

-

Saturated sodium bicarbonate solution

-

Acetic anhydride

-

Dowex 50W-X2 (H⁺ form) resin

-

Screw-cap reaction vials

Procedure:

-

Place the lyophilized sample at the bottom of a screw-cap reaction vial.

-

Add 200 µL of hydrazine monohydrate to the vial.

-

Mix thoroughly to ensure the sample is fully suspended.

-

After cooling, remove the hydrazine monohydrate under vacuum using a rotary pump connected to a cold trap.

-

Re-N-acetylation: a. To the dried residue, add 0.2 mL of saturated sodium bicarbonate solution and 16 µL of acetic anhydride at 0°C and stir for 5 minutes.[4][5] b. Add another 0.2 mL of saturated sodium bicarbonate solution and 16 µL of acetic anhydride and continue stirring at 0°C for 30 minutes.[4][5]

-

Desalting: a. Add approximately 1 g of Dowex 50W-X2 (H⁺ form) resin to the reaction mixture.[4][5] b. Pour the mixture into a small column and wash with 5 column volumes of water.

-

Combine the eluate and washings, concentrate under vacuum, and lyophilize to obtain the mannosylhydrazine-containing glycan mixture.

Protocol 2: Hydrazinolysis using Anhydrous Hydrazine

This protocol uses anhydrous hydrazine and requires stringent safety precautions due to its toxicity and explosiveness.

Materials:

-

Thoroughly dried glycoprotein or glycopeptide sample

-

Anhydrous hydrazine (H1 Cleavage Reagent)

-

Re-N-acetylation buffer and reagent

-

Dry nitrogen or argon gas

Procedure:

-

Place the thoroughly dried sample in a reaction vial.

-

In a dry environment (e.g., a glove box), add 60 µL of anhydrous hydrazine to each sample.

-

Optional: Overlay the sample with dry nitrogen or argon and cap the vial tightly.

-

Incubate at a selected temperature and time (e.g., 100°C for 10 hours for N-glycan release).[4]

-

Remove the hydrazine under vacuum.

-

Proceed with re-N-acetylation and desalting as described in Protocol 1.

Data Presentation

The following table summarizes key quantitative data related to the synthesis of glycosylhydrazines via hydrazinolysis.

| Parameter | Value/Range | Notes | Reference |

| Reaction Temperature | 60°C - 100°C | Lower temperatures (60°C) are used for O-glycan release, while higher temperatures (90-100°C) are for N-glycan release. | [1][4] |

| Reaction Time | 4 - 10 hours | Shorter times for O-glycans, longer for N-glycans. | [1][4] |

| Typical Yield | >95% | Optimized conditions with minimal "peeling" (degradation of the reducing end). | [1] |

| Key Reagents | Hydrazine monohydrate or anhydrous hydrazine, Acetic anhydride, Saturated NaHCO₃ | Hydrazine monohydrate is a safer alternative to anhydrous hydrazine. | [3][5][6] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Anomeric Proton (H-1): A characteristic signal in the downfield region (δ 4.5-5.5 ppm), likely appearing as a doublet. The coupling constant would indicate the α or β configuration.

-

Sugar Ring Protons (H-2 to H-6): A complex multiplet region between δ 3.0 and 4.5 ppm.

-

Hydrazidic Protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. The chemical shift of hydrazidic protons can vary but is often found in the δ 3.0-5.0 ppm region.

Mass Spectrometry:

-

Expected Mass: The molecular weight of mannosylhydrazine (C₆H₁₄N₂O₅) is 194.18 g/mol .

-

Fragmentation Pattern: In MS/MS analysis, characteristic fragmentation patterns would involve the loss of water, ammonia, and cleavage of the sugar ring, which can be used to confirm the structure.

Visualization of Experimental Workflow

The following diagram outlines the complete experimental workflow from a glycoprotein sample to purified mannosylhydrazine-terminated glycans.

Caption: Workflow for the preparation of mannosylhydrazine-terminated glycans.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of peeling during the release of O-glycans by hydrazinolysis [agris.fao.org]

- 3. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [Release of N-glycans by hydrazinolysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. [Hydrazinolysis using hydrazine monohydrate]:Glycoscience Protocol Online Database [jcggdb.jp]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Glycan Labeling using Hydrazide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analysis of N-linked glycans is a critical aspect of biopharmaceutical development and biological research, as glycosylation significantly impacts protein function, stability, and immunogenicity.[1][2] To facilitate sensitive and accurate detection of N-glycans by methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS), a derivatization step is typically required.[3][4] This involves labeling the reducing end of the released glycans with a tag that can be a chromophore, a fluorophore, or a charged group to enhance detection.[3] Hydrazide-based labeling is a common and effective method that targets the aldehyde group present at the reducing end of the glycan, forming a stable hydrazone linkage.[4] This document provides a detailed protocol for the labeling of N-glycans using a representative hydrazide-based chemistry approach, followed by purification and preparation for analysis.

Principle of the Method

The workflow for N-glycan analysis generally involves the enzymatic release of glycans from the glycoprotein, followed by labeling of the released glycans, purification of the labeled glycans, and finally, analysis by chromatography or mass spectrometry.[2][5] The labeling reaction described here utilizes a hydrazide-containing reagent which nucleophilically attacks the aldehyde group of the open-ring form of the reducing end of the N-glycan. This reaction results in the formation of a stable hydrazone, covalently attaching the label to the glycan. This derivatization enhances the sensitivity of detection in downstream analytical techniques.[4]

Experimental Workflow Overview

The overall experimental workflow for N-glycan labeling using hydrazide chemistry is depicted below. It begins with the release of N-glycans from the glycoprotein, followed by the labeling reaction and subsequent purification of the labeled glycans.

Caption: Experimental workflow for N-glycan labeling and analysis.

Detailed Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample using PNGase F.

Materials:

-

Glycoprotein sample (20-500 µg)

-

Denaturation Buffer: 0.6 M TRIS buffer, pH 8.5

-

Dithiothreitol (DTT) solution: 2 mg/mL in Denaturation Buffer (prepare fresh)

-

Iodoacetamide (IAA) solution: 12 mg/mL in Denaturation Buffer (prepare fresh)

-

Ammonium bicarbonate buffer: 50 mM, pH 7.8

-

PNGase F (e.g., New England Biolabs, #P0704)

-

C18 Sep-Pak column (e.g., Waters, #WAT054955)

-

Solvents for C18 cleanup: Methanol, 5% acetic acid, 1-propanol

Procedure:

-

Lyophilize 20-500 µg of the purified glycoprotein.

-

Resuspend the dried sample in 0.5 mL of the fresh DTT solution and incubate at 50°C for 1 hour to reduce disulfide bonds.[6]

-

Cool the sample to room temperature and add 0.5 mL of the fresh IAA solution. Incubate in the dark at room temperature for 1 hour to alkylate the free thiols.[6]

-

Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.[6]

-

Lyophilize the dialyzed sample.

-

Resuspend the dried glycopeptides in 200 µL of 50 mM ammonium bicarbonate.

-

Add 2 µL of PNGase F and incubate at 37°C for 4 hours.[6] For complete deglycosylation, an additional 3 µL of PNGase F can be added for an overnight incubation (12-16 hours) at 37°C.[6]

-

Stop the reaction by adding 2 drops of 5% acetic acid.[6]

-

Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and finally 5% acetic acid.[6]

-

Load the PNGase F-digested sample onto the conditioned C18 column and collect the flow-through, which contains the released N-glycans.[6]

-

Wash the column with 4 mL of 5% acetic acid and collect the wash fractions.[6]

-

Pool the flow-through and wash fractions and lyophilize the sample to obtain the purified N-glycans.[6]

Protocol 2: N-Glycan Labeling with a Hydrazide Reagent

This protocol is a representative procedure for labeling the released N-glycans with a hydrazide-containing tag.

Materials:

-

Lyophilized N-glycans from Protocol 1

-

Hydrazide labeling reagent (e.g., Girard's T reagent for a charged tag)

-

Labeling solution: Prepare a solution of the hydrazide reagent in a mixture of methanol and acetic acid. A typical concentration is 0.1 µg/µL of the labeling reagent in a 55:45 (v/v) methanol:acetic acid solution.[7]

-

Incubation oven or heating block

-

Vacuum concentrator

Procedure:

-

Resuspend the dried, released N-glycans in the labeling solution. The volume will depend on the amount of starting material; for glycans from 250 µg of protein, 100 µL of labeling solution can be used.[7]

-

Incubate the mixture at 37°C for 1.75 hours to facilitate the formation of the hydrazone linkage.[7] Note: Optimal incubation times and temperatures may vary depending on the specific hydrazide reagent and should be optimized.

-

After incubation, quench the reaction by drying the sample to completion in a vacuum concentrator at 55°C.[7]

-

The dried, labeled glycans can be stored at -20°C until purification.[7]

Protocol 3: Purification of Labeled N-Glycans

This protocol describes the purification of the labeled N-glycans from the excess labeling reagent and other reaction components using solid-phase extraction (SPE).

Materials:

-

Dried, labeled N-glycans from Protocol 2

-

SPE cartridges (e.g., GlykoClean G cartridge or similar graphitized carbon cartridges)

-

Acetonitrile

-

Deionized water

-

96% acetonitrile solution

Procedure:

-

Resuspend the dried, labeled glycans in an appropriate volume of deionized water.

-

Pre-equilibrate the SPE cartridge by washing with 3 mL of deionized water, followed by 3 mL of acetonitrile, and then 3 mL of 96% acetonitrile.[8]

-

Add the resuspended labeled glycans to the pre-equilibrated column.

-

Wash the column with 96% acetonitrile to remove the excess, hydrophobic labeling reagent.[8]

-

Elute the more polar, labeled glycans with 5 mL of deionized water into a clean collection tube.[8]

-

Lyophilize the eluted sample to obtain the purified, labeled N-glycans.

-

The purified sample is now ready for analysis by LC-MS or HPLC-FLD.

Data Presentation

The efficiency and utility of N-glycan labeling protocols can be compared based on several quantitative parameters. The following table summarizes key performance metrics for different labeling strategies, providing a basis for comparison.

| Labeling Reagent/Method | Reaction Time | Reaction Temperature | MS Sensitivity | Fluorescence Sensitivity | Notes |

| 2-Aminobenzamide (2-AB) | 2-3 hours | 60-65 °C | Moderate | Good | A widely used fluorescent label for HPLC and CE.[3][8] |

| 2-Aminoanthranilic acid (2-AA) | 2 hours | 60 °C | Good | Good | Provides good fluorescence and MS signal.[3] |

| Procainamide | 1-2 hours | 65 °C | Excellent | Moderate | Offers superior sensitivity in positive mode MS.[2] |

| InstantPC™ | ~1 min | Room Temp. | High | High | A rapid labeling agent with high sensitivity.[1] |

| Hydrazide Labeling | 1-2 hours | 37-60 °C | Good | Dependent on tag | Provides a stable linkage; sensitivity depends on the specific hydrazide tag used.[4][7] |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical principle of hydrazide labeling of N-glycans.

Caption: Chemical principle of hydrazide labeling of N-glycans.

Conclusion

The described protocols provide a comprehensive guide for the release, labeling, and purification of N-glycans from glycoprotein samples using a hydrazide-based chemistry approach. While specific reagents named "mannosylhydrazine" were not detailed in the surveyed literature, the principles and steps outlined here are representative of hydrazide labeling workflows for glycan analysis. The choice of a specific labeling reagent will depend on the downstream analytical method and the desired sensitivity. Careful execution of these steps is crucial for obtaining high-quality data for the characterization of protein glycosylation in research and biopharmaceutical development.

References

- 1. A rapid method for relative quantification of N-glycans from a therapeutic monoclonal antibody during trastuzumab biosimilar development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 5. Small scale affinity purification and high sensitivity reversed phase nanoLC-MS N-glycan characterization of mAbs and fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 7. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for O-Glycan Analysis using Chemical Release and Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analysis of O-linked glycosylation is a critical aspect of protein characterization, particularly in the development of biotherapeutics, as it can significantly impact protein folding, stability, immunogenicity, and function. Unlike N-glycans, which can be enzymatically released, O-glycans are typically cleaved from the protein backbone by chemical methods. This document provides a detailed guide to the analysis of O-glycans, focusing on their release by hydrazinolysis, subsequent fluorescent labeling, and analytical characterization.

While the user's query specified "mannosylhydrazine," it is important to clarify that mannosylhydrazine is not a standard or recognized reagent for O-glycan analysis . The established and widely used method for releasing O-glycans with a free reducing terminus for labeling is hydrazinolysis , which utilizes hydrazine. This application note will, therefore, focus on the principles and protocols of hydrazinolysis-based O-glycan analysis.

Principle of O-Glycan Release by Hydrazinolysis

Hydrazinolysis is a chemical method that cleaves the O-glycosidic bond between the sugar and the serine or threonine residue on the protein backbone. This process yields intact O-glycans with a free reducing terminus, which is essential for subsequent fluorescent labeling. The reaction is typically carried out using anhydrous hydrazine at elevated temperatures.

A significant challenge in hydrazinolysis is the potential for a side reaction known as "peeling," where the released glycan undergoes degradation from the reducing end.[1][2] This can lead to an inaccurate representation of the glycan profile. Various strategies have been developed to minimize peeling, such as the addition of acidic buffers or chelating agents like EDTA during sample preparation.[1][2]

Experimental Workflow for O-Glycan Analysis

The overall workflow for O-glycan analysis using hydrazinolysis and fluorescent labeling involves several key steps:

-

Glycoprotein Preparation: The protein sample is purified and buffer-exchanged to remove any interfering substances.

-

O-Glycan Release by Hydrazinolysis: The glycoprotein is treated with hydrazine to release the O-glycans.

-

Fluorescent Labeling: The released O-glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), at their reducing terminus.

-

Purification of Labeled Glycans: Excess labeling reagent and other impurities are removed.

-

Analytical Separation and Detection: The labeled glycans are separated and quantified, typically using Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometry detection (HILIC-FLR-MS).

Caption: A high-level overview of the experimental workflow for O-glycan analysis.

Detailed Experimental Protocols

Protocol 1: O-Glycan Release by Hydrazinolysis

Materials:

-

Glycoprotein sample (lyophilized, 10-100 µg)

-

Anhydrous hydrazine

-

0.1% Trifluoroacetic acid (TFA) or 100 mM EDTA solution (for optional pre-treatment to reduce peeling)

-

Reacti-Vials™ or similar reaction vials

-

Vacuum centrifuge

-

Heating block

Procedure:

-

Sample Preparation:

-

If the sample is in solution, it should be buffer-exchanged into water or a volatile buffer and then lyophilized in a reaction vial.

-

To minimize peeling, consider pre-washing the lyophilized sample with 0.1% TFA or 100 mM EDTA. Add the solution, vortex, centrifuge, and carefully remove the supernatant. Repeat this wash step. Finally, thoroughly dry the sample under vacuum.[1]

-

-

Hydrazinolysis:

-

Caution: Anhydrous hydrazine is highly toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment.

-

Add 50-100 µL of anhydrous hydrazine to the dried glycoprotein sample in the reaction vial.

-

Seal the vial tightly and incubate at 60°C for 4-6 hours in a heating block.[3]

-

-

Removal of Hydrazine:

-

After incubation, cool the vial to room temperature.

-

Carefully open the vial in a fume hood and remove the hydrazine by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

-

Protocol 2: Fluorescent Labeling with 2-Aminobenzamide (2-AB)

Materials:

-

Dried, released O-glycans

-

2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of glacial acetic acid and DMSO)[4]

-

Heating block or oven

Procedure:

-

Labeling Reaction:

-

To the dried O-glycans, add 5-10 µL of the 2-AB labeling solution.

-

Ensure the solution is in contact with the sample at the bottom of the vial.

-

Seal the vial and incubate at 65°C for 2 hours.[5]

-

-

Post-Labeling Cleanup:

-

After incubation, the labeled glycans need to be purified to remove excess 2-AB and other reaction components. This is typically done using solid-phase extraction (SPE) with a graphitized carbon or HILIC-based cartridge. Follow the manufacturer's instructions for the specific SPE cartridge.

-

Data Presentation and Quantitative Analysis

The primary output of this analysis is a chromatogram from the HILIC separation, where each peak corresponds to a different glycan structure. The fluorescence detector provides quantitative information based on the peak area, while the mass spectrometer provides the mass of the glycan, which aids in its identification.

Table 1: Comparison of O-Glycan Release Methods

| Method | Principle | Advantages | Disadvantages | Typical Peeling (%) |

| Hydrazinolysis | Chemical cleavage with hydrazine | Releases intact glycans with a free reducing end, suitable for labeling. | Can cause "peeling" of the glycan; uses toxic reagents. | 5-58% (can be reduced with pre-treatment)[6] |

| β-elimination (reductive) | Alkaline release with a reducing agent | Minimizes peeling. | The reducing end is modified, preventing fluorescent labeling. | Low |

| β-elimination (non-reductive) | Alkaline release without a reducing agent | Allows for subsequent labeling. | Can lead to significant peeling and other side reactions. | High |

Table 2: Effect of Pre-treatment on Peeling during Hydrazinolysis of Fetuin O-Glycans

| Pre-treatment | Relative Abundance of Peeled Product (%) | Reference |

| No wash | 58 | [6] |

| Water wash | 36 | [6] |

| 0.1 M PBS wash | 45 | [6] |

| 0.1% TFA wash | ~10-20 | [6] |

| 100 mM EDTA wash | ~10-20 | [7] |

Signaling Pathways and Logical Relationships

The analysis of O-glycans is a direct biochemical investigation and does not typically involve the study of signaling pathways in the same way as cell biology experiments. However, the logical relationship between the experimental steps is crucial for successful analysis.

References

- 1. Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. ludger.com [ludger.com]

Application Notes and Protocols for HPLC Analysis of Mannosylhydrazine-Labeled Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2] Accurate and robust analytical methods for characterizing glycan profiles are therefore essential in drug development and biomedical research. High-Performance Liquid Chromatography (HPLC) coupled with fluorescent labeling is a cornerstone technique for quantitative glycan analysis.[3] This document provides detailed protocols for the analysis of glycans, with a specific focus on a theoretical approach using mannosylhydrazine as a labeling agent, alongside established, validated alternative methods.

Hydrazide-based labeling offers a specific way to derivatize the reducing end of glycans through the formation of a stable hydrazone linkage.[4] While specific protocols for mannosylhydrazine are not widely documented in peer-reviewed literature, this guide provides a plausible, representative protocol based on established principles of hydrazide chemistry. For comparative and validation purposes, a detailed protocol for the widely used 2-aminobenzamide (2-AB) labeling is also included.

I. Generalized Workflow for HPLC Glycan Analysis

The overall process for analyzing N-glycans from a glycoprotein therapeutic involves enzymatic release, fluorescent labeling, cleanup, and finally, separation and quantification by HPLC.

Caption: General workflow for N-glycan analysis.

II. Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol is a prerequisite for subsequent labeling procedures.

Materials:

-

Glycoprotein sample (e.g., monoclonal antibody)

-

Denaturing buffer (e.g., 5% SDS)

-

NP-40 (10% solution)

-

Peptide-N-Glycosidase F (PNGase F)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Incubator or water bath at 37°C

Procedure:

-

Denaturation: To 20 µg of glycoprotein in a microcentrifuge tube, add denaturing buffer to a final concentration of 0.5% SDS. Heat the sample at 95°C for 5 minutes.

-

Enzymatic Digestion: Cool the sample to room temperature. Add NP-40 to a final concentration of 1% to sequester the SDS. Add reaction buffer and 1-2 units of PNGase F.

-

Incubation: Incubate the reaction mixture at 37°C for a minimum of 4 hours, or overnight for complete deglycosylation.

-

Glycan Isolation: The released glycans can be separated from the protein backbone using several methods, including ethanol precipitation of the protein or solid-phase extraction (SPE) with a graphitized carbon cartridge.

Protocol 2: Glycan Labeling with Mannosylhydrazine (Theoretical Protocol)

This protocol is a representative procedure for labeling released glycans with a hydrazine-based reagent. Optimization of reaction time, temperature, and reagent concentrations may be required.

Materials:

-

Dried, released glycan sample

-

Mannosylhydrazine reagent

-

Labeling solution: Methanol and Acetic Acid (e.g., 3:1 v/v)

-

Incubator or heating block

-

Vacuum concentrator

Procedure:

-

Reagent Preparation: Prepare a 1 µg/µL solution of mannosylhydrazine in the methanol:acetic acid labeling solution.

-

Labeling Reaction: Reconstitute the dried glycan sample in the mannosylhydrazine solution. A typical reaction may use 20-50 µL of the reagent solution.

-

Incubation: Incubate the mixture at 60°C for 1-2 hours to form the hydrazone linkage.

-

Quenching and Drying: After incubation, cool the sample to room temperature. Dry the sample to completion in a vacuum concentrator to remove the labeling reagents.

-

Post-Labeling Cleanup: The dried, labeled glycans must be purified from excess mannosylhydrazine. This is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate or cartridge.

-

Equilibrate the HILIC SPE cartridge with 85% acetonitrile.

-

Dissolve the labeled glycan sample in a high-organic solvent (e.g., 85% acetonitrile/10% water/5% formic acid) and load it onto the cartridge.

-

Wash the cartridge with several volumes of 85% acetonitrile to remove the excess hydrophobic labeling reagent.

-

Elute the more hydrophilic labeled glycans with a low-organic, aqueous solvent (e.g., 50% acetonitrile or water with 0.1% formic acid).

-

-

Final Preparation: Dry the eluted, labeled glycans in a vacuum concentrator and reconstitute in the HPLC mobile phase starting condition (e.g., 80% acetonitrile) for injection.

Protocol 3: Glycan Labeling with 2-Aminobenzamide (2-AB) (Validated Alternative)

This is a widely used and well-documented method for fluorescently labeling glycans.[5]

Materials:

-

Dried, released glycan sample

-

2-AB labeling solution: 48 mg/mL 2-aminobenzamide in DMSO/acetic acid (70:30 v/v)

-

Reducing agent: 1 M sodium cyanoborohydride (NaBH₃CN) in DMSO

-

Heating block or incubator at 65°C

Procedure:

-

Reagent Preparation: Prepare the labeling and reducing agent solutions.

-

Labeling Reaction: To the dried glycan sample, add 5-10 µL of the 2-AB labeling solution and 5 µL of the reducing agent.

-

Incubation: Vortex the mixture and incubate at 65°C for 2 hours.[6]

-

Post-Labeling Cleanup: After incubation, the sample requires cleanup to remove excess 2-AB label and salts. This is typically performed using HILIC SPE, as described in Protocol 2, step 5.

-

Final Preparation: Dry the purified 2-AB labeled glycans and reconstitute in the appropriate solvent for HPLC injection.

III. HPLC Analysis

Instrumentation and Columns:

-

An HPLC or UHPLC system equipped with a fluorescence detector is required.

-

A HILIC-based column is the industry standard for separating labeled glycans.[3] These columns separate glycans based on their hydrophilicity.

Typical HPLC Conditions:

-

Column: HILIC Amide Column (e.g., 2.1 x 150 mm, 1.7 µm)

-

Mobile Phase A: 100 mM Ammonium Formate, pH 4.4

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from high organic (e.g., 80% B) to lower organic (e.g., 55-60% B) over 30-45 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 - 60°C

-

Fluorescence Detection (for 2-AB): Excitation: 330 nm, Emission: 420 nm

Caption: HPLC system workflow for labeled glycan analysis.

IV. Data Presentation

Quantitative analysis is performed by integrating the peak areas of the separated glycans in the chromatogram. The relative abundance of each glycan is expressed as a percentage of the total integrated area.

Table 1: Example Quantitative Data for Mannosylhydrazine-Labeled N-Glycans from a Monoclonal Antibody

| Peak ID | Retention Time (min) | Peak Area | Relative Abundance (%) | Putative Glycan Structure |

| 1 | 15.2 | 1,250,000 | 5.0 | G0 |

| 2 | 16.8 | 15,000,000 | 60.0 | G0F |

| 3 | 18.1 | 6,250,000 | 25.0 | G1F |

| 4 | 19.5 | 2,000,000 | 8.0 | G2F |

| 5 | 21.0 | 500,000 | 2.0 | Man5 |

| Total | 25,000,000 | 100.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual retention times and relative abundances will vary depending on the glycoprotein sample, HPLC conditions, and labeling efficiency.

V. Applications in Drug Development

The precise characterization of glycan profiles is a regulatory requirement for many biotherapeutic drugs.

-

Batch-to-Batch Consistency: HPLC glycan analysis is crucial for ensuring the consistency of the manufacturing process.

-

Stability Studies: Changes in glycosylation patterns can be monitored under different storage conditions to assess the stability of a biotherapeutic.

-

Structure-Function Relationship: Understanding the glycan profile helps in elucidating its impact on the drug's efficacy, pharmacokinetics, and immunogenicity.[7]

-

Biosimilarity Studies: Glycan analysis is a key component in demonstrating the biosimilarity of a follow-on biologic to a reference product.

Conclusion

The HPLC analysis of fluorescently labeled glycans is a powerful and indispensable tool in the development and quality control of biotherapeutics. While mannosylhydrazine represents a potential labeling reagent based on established hydrazide chemistry, its application requires specific validation. The protocols provided herein offer a comprehensive guide, including a theoretical framework for hydrazine-based labeling and a validated protocol for the widely accepted 2-AB labeling method, enabling researchers to perform robust and reliable glycan analysis.

References

- 1. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry. — Early Detection Research Network [edrn.nci.nih.gov]

- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Proteomics Using Hydrazide-Based Glycoprotein Capture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune response. Aberrant glycosylation is a hallmark of various diseases, most notably cancer, making the quantitative analysis of glycoproteins a fertile area for biomarker discovery and therapeutic development. This document provides a detailed overview and protocols for the quantitative analysis of glycoproteins using a robust method based on hydrazide chemistry for the selective enrichment of glycoproteins, followed by mass spectrometry-based quantification.

The core principle of this methodology lies in the specific covalent capture of glycoproteins. The cis-diol groups present in the carbohydrate moieties of glycoproteins are first oxidized to aldehydes using sodium periodate. These aldehyde groups are then covalently coupled to a solid support functionalized with hydrazide groups, forming a stable hydrazone bond. This highly specific capture allows for the stringent washing and removal of non-glycosylated proteins, significantly reducing sample complexity. The enriched glycoproteins can then be subjected to on-bead digestion and the resulting glycopeptides can be isotopically labeled for quantitative analysis by mass spectrometry.